CPF-L1
Description
CPF-L1 (Chlorophenyl Formate-L1) is a synthetic organochlorine compound primarily utilized in pharmaceutical and catalytic applications due to its unique electrophilic reactivity and stability under physiological conditions. Its molecular structure features a central chlorophenyl group linked to a formate ester, enabling selective binding to biological targets, such as enzyme active sites or metal ions in catalytic systems. Preclinical studies highlight its efficacy in inhibiting tyrosine kinase pathways and enhancing transition metal-mediated reactions, positioning it as a candidate for anticancer therapies and industrial catalysis .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GIGSLLAKAAKLGANLL |
Origin of Product |
United States |
Comparison with Similar Compounds
Discussion of Key Findings
- Structural Flexibility : this compound’s chlorine moiety optimizes steric and electronic properties for catalysis, whereas metal substitution in analogs like Compound A compromises efficiency .
- Therapeutic Trade-offs : While Compound B achieves lower IC₅₀ values, this compound’s safety profile and extended half-life make it more viable for long-term treatments .
- Industrial Applications : this compound’s thermal stability surpasses palladium-based analogs, suggesting advantages in high-temperature catalytic processes .
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